- Synthesis of 2,3-diaryl-2H-azirines via Cs2CO3-mediated cyclization of ketoxime acetatesOrganic Syntheses, 2019, 96, 66-87,
Cas no 952-06-7 (1,2-Diphenyl-1-ethanone oxime)
1,2-Diphenyl-1-ethanone oxime structure
1,2-Diphenyl-1-ethanone oxime Properties
Names and Identifiers
-
- 1,2-Diphenyl-1-ethanone oxime
- (NE)-N-(1,2-diphenylethylidene)hydroxylamine
- Ethanone,1,2-diphenyl-, oxime
- DeoxyBenzoinOxime
- 2-Phenylacetophenone oxime
- Benzyl phenyl ketoxime
- NSC 135001
- NSC 36666
- Acetophenone, 2-phenyl-, oxime (7CI, 8CI)
- 1,2-Diphenyl-1-ethanoneoxime
- 1,2-Diphenylethanone oxime
- Benzyl phenyl ketone oxime
- AKOS017332276
- SCHEMBL17296071
- deoxybenzoin oxime
- 57736-10-4
- DB-111026
- Ethanone, 1,2-diphenyl-, oxime, (1Z)-
- Ethanone, 1,2-diphenyl-, oxime
- PWCUVRROUAKTLL-UHFFFAOYSA-N
- 952-06-7
- NSC 135001; NSC 36666
- Deoxybenzoic oxime
- N-(1,2-diphenylethylidene)hydroxylamine
- 26306-06-9
- 1,2-Diphenyl-1-ethanone oxime pound>>Ethanone, 1,2-diphenyl-, oxime
- (Z)-1,2-Diphenylethanone oxime
- (Z)-N-(1,2-DIPHENYLETHYLIDENE)HYDROXYLAMINE
- BCP34290
- +Expand
-
- MFCD14581645
- PWCUVRROUAKTLL-UHFFFAOYSA-N
- 1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2
- ON=C(CC1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- 211.099714038g/mol
- 1
- 0
- 3
- 211.099714038g/mol
- 16
- 225
- 0
- 0
- 0
- 0
- 1
- 1
- 3.4
- 32.6Ų
Experimental Properties
- 375.4°C at 760 mmHg
- 98 ºC
- Very slightly soluble (0.11 g/l) (25 º C),
- 1.04±0.1 g/cm3 (20 ºC 760 Torr),
1,2-Diphenyl-1-ethanone oxime Price
1,2-Diphenyl-1-ethanone oxime Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Ethanol ; 2 h, 90 °C
Reference
- Copper(I)-Catalyzed Regioselective Tandem Cyanoalkylative Cyclization of 1,5-Dienes with Cyclobutanone Oxime EstersEuropean Journal of Organic Chemistry, 2022, 2022(45),,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; rt → 95 °C
Reference
- Rhodium(III)-catalyzed asymmetric [4+1] spiroannulations of O-pivaloyl oximes with α-diazo compoundsChemical Communications (Cambridge, 2021, 57(67), 8268-8271,
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Pyridine , Hydroxyamine hydrochloride Solvents: Ethanol ; 1 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
- Isolation and Reactions of Imidoyl Fluorides Generated from Oxime Using the Diethylaminosulfur Trifluoride/Tetrahydrofuran (DAST-THF) SystemOrganic Letters, 2023, 25(19), 3482-3486,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium acetate , Hydroxyamine hydrochloride Solvents: Ethanol ; 40 min, rt
1.2 Solvents: Toluene ; 18 h, reflux; reflux → rt
1.3 Reagents: Water ; cooled
1.2 Solvents: Toluene ; 18 h, reflux; reflux → rt
1.3 Reagents: Water ; cooled
Reference
- Synthesis of 5-hydroxy-5-methyl-3,4-diphenylisoxazoleHecheng Huaxue, 2008, 16(3), 356-357,
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: tert-Butyl nitrite , Hydrogen , Sodium borohydride Catalysts: Iron(II) phthalocyanine Solvents: Ethanol ; 3 h, 10 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Reference
- First iron-catalyzed synthesis of oximes from styrenesChemical Communications (Cambridge, 2009, (15), 1990-1992,
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Pyridine , Hydroxyamine hydrochloride Solvents: Ethanol ; 18 h, 60 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Regioselective Catalytic Asymmetric C-Alkylation of Isoxazolinones by a Base-Free Palladacycle-Catalyzed Direct 1,4-AdditionAngewandte Chemie, 2015, 54(9), 2788-2791,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid
1.2 -
1.2 -
Reference
- Reaction of β-nitrostyrenes with benzene catalyzed by trifluoromethanesulfonic acid. Formation and reaction of N,N-dihydroxyiminium-benzyl dicationsTetrahedron, 1987, 43(2), 297-305,
Synthetic Circuit 20
1,2-Diphenyl-1-ethanone oxime Raw materials
- Benzeneethanamine, N,N-dihydroxy-, monosodium salt (9CI)
- 2-Phenylacetophenone
- Diphenylacetylene
- Benzene,1,1'-(1,2-ethenediyl)bis-
1,2-Diphenyl-1-ethanone oxime Preparation Products
1,2-Diphenyl-1-ethanone oxime Suppliers
SHANG HAI YING XIN SHI YAN SHI SHE BEI Co., Ltd.
Audited Supplier
(CAS:952-06-7)
MO HANG QI
17002132182
3146474380@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:952-06-7)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:952-06-7)
TANG SI LEI
15026964105
2881489226@qq.com
1,2-Diphenyl-1-ethanone oxime Related Literature
-
Xiongwei Liang,Li Wang,Fang Ma,Huan Lou,Xiaofeng Jiang,Zhe Li RSC Adv., 2016,6, 89994-90001
-
Daoshu Lin,Qiang Cheng,Qian Jiang,Yuanyu Huang,Zheng Yang,Shangcong Han,Yuning Zhao,Shutao Guo,Zicai Liang,Anjie Dong Nanoscale, 2013,5, 4291-4301
-
3. Kinetics and thermodynamics of metal binding to the N-terminus of a human copper transporter, hCTR1†Hongyan Li,Xinghao Wang,Qiong Liu,Jiazuan Ni,Hongzhe Sun Chem. Commun., 2013,49, 9134-9136
-
Peter J. Nichols,Colin L. Raston,Jonathan W. Steed Chem. Commun., 2001, 1062-1063
-
Ian R. Baxendale,Steven V. Ley,Christopher D. Smith,Geoffrey K. Tranmer Chem. Commun., 2006, 4835-4837
-
Giuseppe Cassone,Fabrizio Creazzo,Paolo V. Giaquinta,Franz Saija Phys. Chem. Chem. Phys., 2016,18, 23164-23173
-
Scott K. Silverman Mol. BioSyst., 2007,3, 24-29
Recommended suppliers
Amadis Chemical Company Limited
(CAS:952-06-7)1,2-Diphenyl-1-ethanone oxime
99%
25g
402.0